molecular formula C16H15N5O2 B2385097 N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine CAS No. 2379984-90-2

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine

Cat. No.: B2385097
CAS No.: 2379984-90-2
M. Wt: 309.329
InChI Key: HYCGSADLWAWUFU-UHFFFAOYSA-N
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Description

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine is a complex organic compound that features a purine base attached to a bis-furan moiety

Preparation Methods

The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bis-furan moiety: This can be achieved by reacting furan with appropriate reagents under controlled conditions to form the bis-furan structure.

    Attachment of the purine base: The bis-furan structure is then reacted with a purine derivative, such as 9-methylpurine, under specific conditions to form the final compound.

Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. For example, microwave radiation can be used to facilitate the formation of ester and amide derivatives containing furan rings .

Chemical Reactions Analysis

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The purine base can undergo nucleophilic substitution reactions with halogenated reagents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Nucleophiles: Halogenated reagents.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,5-dicarboxylic acid derivatives .

Scientific Research Applications

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antiviral and anticancer agents.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Materials Science: The compound’s properties make it suitable for use in the development of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with enzymes or receptors involved in disease pathways, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine can be compared with other similar compounds, such as:

    Furan derivatives: Compounds like furan-2,5-dicarboxylic acid and its derivatives.

    Purine derivatives: Compounds like 9-methylpurine and its analogs.

The uniqueness of this compound lies in its combined structure of a bis-furan moiety and a purine base, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-9-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-21-10-20-14-15(18-9-19-16(14)21)17-8-11(12-4-2-6-22-12)13-5-3-7-23-13/h2-7,9-11H,8H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCGSADLWAWUFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CO3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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